molecular formula C17H13ClN2O B2830990 (Z)-3-(3-chlorostyryl)-1-methylquinoxalin-2(1H)-one CAS No. 1428116-60-2

(Z)-3-(3-chlorostyryl)-1-methylquinoxalin-2(1H)-one

Cat. No.: B2830990
CAS No.: 1428116-60-2
M. Wt: 296.75
InChI Key: OXTSQXAUEBYDDN-KTKRTIGZSA-N
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Description

(Z)-3-(3-chlorostyryl)-1-methylquinoxalin-2(1H)-one is a chemical compound with a complex structure that includes a quinoxaline core, a chlorostyryl group, and a methyl group

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-chlorostyryl)-1-methylquinoxalin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets could make it a candidate for drug development.

Industry

In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, or other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-chlorostyryl)-1-methylquinoxalin-2(1H)-one typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

    Introduction of the Chlorostyryl Group: The chlorostyryl group can be introduced via a Heck reaction, where a vinyl halide (in this case, 3-chlorostyrene) is coupled with the quinoxaline core.

    Methylation: The final step involves the methylation of the quinoxaline nitrogen to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the styryl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the quinoxaline core or the styryl group, potentially leading to the formation of dihydroquinoxalines or reduced styryl derivatives.

    Substitution: The chlorostyryl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the styryl group can lead to epoxides, while reduction of the quinoxaline core can yield dihydroquinoxalines.

Mechanism of Action

The mechanism of action of (Z)-3-(3-chlorostyryl)-1-methylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one: Lacks the methyl group on the quinoxaline nitrogen.

    (E)-3-(3-chlorostyryl)-1-methylquinoxalin-2(1H)-one: The E-isomer of the compound.

    3-(3-chlorophenyl)-1-methylquinoxalin-2(1H)-one: Lacks the styryl group.

Uniqueness

(Z)-3-(3-chlorostyryl)-1-methylquinoxalin-2(1H)-one is unique due to the presence of both the chlorostyryl and methyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3-[(Z)-2-(3-chlorophenyl)ethenyl]-1-methylquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O/c1-20-16-8-3-2-7-14(16)19-15(17(20)21)10-9-12-5-4-6-13(18)11-12/h2-11H,1H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTSQXAUEBYDDN-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C(C1=O)C=CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C(C1=O)/C=C\C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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